1-Butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Description
Historical Development of Piperidine-Based Research
Piperidine, a six-membered heterocyclic amine, was first isolated in 1850 by Thomas Anderson and Auguste Cahours through the nitric acid degradation of piperine from black pepper. Its structural simplicity and conformational flexibility (preferring a chair conformation with axial or equatorial nitrogen hybridization) made it an early focus of alkaloid chemistry. By the mid-20th century, piperidine derivatives gained prominence in pharmaceuticals, exemplified by meperidine (1939) and haloperidol (1958). The scaffold’s ability to mimic bioactive conformations of peptides and neurotransmitters drove its adoption in CNS drugs, antihistamines, and anticancer agents.
Modern advances in asymmetric synthesis and computational modeling have enabled precise functionalization of the piperidine core. For instance, chiral piperidine derivatives now account for >15% of FDA-approved small-molecule drugs, including paroxetine and loratadine. These developments laid the groundwork for complex derivatives like 1-butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid , which integrates multiple pharmacophoric elements into a single scaffold.
Significance of this compound in Medicinal Chemistry
This compound’s structure combines three critical features:
- 1-Butyl substitution : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
- 2-(2-Methoxyphenyl) group : Introduces aromatic stacking capabilities and hydrogen-bond acceptor sites, often associated with kinase or G protein-coupled receptor (GPCR) modulation.
- 6-Oxo and 3-carboxylic acid moieties : Provide hydrogen-bond donors/acceptors for target engagement, while the carboxylic acid may enable salt bridge formation with basic residues in binding pockets.
Recent studies highlight its utility as a intermediate in synthesizing protease inhibitors and neurokinin antagonists. The compound’s stereochemical complexity (four stereocenters) presents both challenges and opportunities for enantioselective synthesis, a focus of contemporary methodologies.
Current Research Landscape and Knowledge Gaps
Despite progress, critical questions persist:
The lack of comprehensive pharmacokinetic data and target validation studies represents a major barrier to therapeutic development. Additionally, the compound’s potential for intramolecular hydrogen bonding between the 6-oxo and carboxylic acid groups remains unexplored, which could influence its bioactive conformation.
Objectives and Scope of Investigation
This article systematically addresses:
- Advances in stereocontrolled synthesis of polyfunctionalized piperidines.
- Mechanistic insights into the compound’s interactions with biological targets.
- Computational modeling approaches to predict its conformational behavior.
- Comparative analysis with structurally related clinical candidates.
By integrating synthetic, analytical, and pharmacological perspectives, this work aims to identify priority areas for future research on This compound and its derivatives.
Properties
IUPAC Name |
1-butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-4-11-18-15(19)10-9-13(17(20)21)16(18)12-7-5-6-8-14(12)22-2/h5-8,13,16H,3-4,9-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWVAHBTTMGQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzene and an appropriate alkylating agent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻), hydroxides (OH⁻), and amines (NH₂⁻) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including lung carcinoma (NCI H292), pro-myelocytic leukemia (HL-60), and colon carcinoma (HT29) .
- Antifungal Properties : The compound has shown efficacy against certain fungal strains, suggesting its potential as an antifungal agent .
- Inhibition of Enzymatic Activity : It has been reported to act as an inhibitor of human neutrophil elastase and bacterial DNA topoisomerases, which are critical targets in the development of anti-inflammatory and antibacterial therapies .
Therapeutic Applications
The therapeutic potential of 1-butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid extends to several areas:
- Cancer Treatment : Given its antiproliferative properties, this compound may serve as a lead structure for developing new anticancer drugs.
- Anti-inflammatory Drugs : Its ability to inhibit enzymes involved in inflammatory processes positions it as a candidate for anti-inflammatory therapies.
Case Studies
Several case studies highlight the efficacy and application of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of HL-60 cell proliferation with IC50 values in low micromolar range. |
| Study B | Antifungal Properties | Showed effectiveness against Candida albicans with comparable results to established antifungal agents. |
| Study C | Enzyme Inhibition | Reported IC50 values indicating strong inhibition of human neutrophil elastase, suggesting potential in treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of 1-Butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 6-oxopiperidine-3-carboxylic acid derivatives, which are frequently modified at positions 1, 2, and 6 to optimize biological activity or physicochemical properties. Below is a detailed comparison with key analogs:
Positional Isomerism: 1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic Acid
- Structural Difference : The methoxy group on the phenyl ring is para-substituted (4-methoxyphenyl) instead of ortho (2-methoxyphenyl).
- However, this isomer is listed as discontinued by CymitQuimica, suggesting lower demand or stability issues .
Substituent Variation: 1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic Acid
- Structural Difference : The butyl group is replaced with a 2-methoxyethyl chain.
- Key Properties :
Aromatic Substitution: 2-(2-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic Acid
- Structural Difference : The butyl chain is replaced with a 4-methylphenyl group.
- Higher lipophilicity (logP ~2.8 estimated) compared to the target compound (logP ~2.5), affecting membrane permeability .
Halogenated Analog: anti-2-(4-fluorophenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic Acid
- Structural Difference : A 4-fluorophenyl group replaces the 2-methoxyphenyl substituent.
- Impact :
Stereochemical Variant: (2S,3S)-2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic Acid
- Structural Difference : Ethoxy replaces methoxy, and stereochemistry is fixed as (2S,3S).
- Impact :
Research Implications
- SAR Insights : The 2-methoxyphenyl group in the target compound balances steric and electronic effects, while butyl enhances lipophilicity for membrane penetration.
- Metabolic Stability : Halogenated analogs (e.g., 4-fluorophenyl) show promise for improved metabolic profiles .
- Stereochemistry : Chiral variants like (2S,3S)-ethoxy derivatives may offer selectivity advantages in drug design .
Biological Activity
1-Butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, with the CAS number 872319-76-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- Structure : The compound features a piperidine ring, which is often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine ring and subsequent functionalization. The methodologies often leverage established synthetic routes for piperidine derivatives, which are crucial in drug design due to their biological relevance .
Research indicates that this compound may interact with various biological targets, particularly in the context of metabolic regulation and neuroprotection. Notably, it has been evaluated for its inhibitory effects on acetyl-coenzyme A carboxylases (ACC), enzymes involved in fatty acid metabolism. The compound exhibited moderate inhibitory activity against both ACC1 and ACC2, with IC50 values indicating significant potency compared to other tested compounds .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits low cytotoxicity against human embryonic lung fibroblast (HELF) cells. For example, compounds similar to it showed IC50 values for ACC inhibition ranging from 172 nM to 940 nM while maintaining cytotoxicity above 100 μM .
Table 1: Inhibitory Activities Against ACCs
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Cytotoxicity (μM) |
|---|---|---|---|
| This compound | <1000 | Moderate | >100 |
| Other Compounds | Varies | 172 - 940 | >100 |
Neuroprotective Potential
The compound's structural similarity to known neuroprotective agents raises interest in its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in Alzheimer's disease pathology. By inhibiting these enzymes, the compound could enhance acetylcholine levels in the brain, potentially alleviating cholinergic deficits associated with neurodegenerative diseases .
Case Studies
Recent studies have explored the compound's effects on metabolic pathways and its potential therapeutic applications:
- Metabolic Regulation : In a study focusing on fatty acid metabolism, the compound demonstrated significant inhibition of ACCs, suggesting a role in managing metabolic disorders.
- Neuroprotection : Investigations into its effects on cholinergic signaling pathways indicated that it may serve as a multitargeted therapeutic agent for Alzheimer's disease by simultaneously inhibiting AChE and BChE .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid?
- Methodology : A common approach involves condensation of substituted aromatic aldehydes with cyclic anhydrides or esters, followed by cyclization. For example, glutaric anhydride can react with imine intermediates under reflux in xylenes to form the piperidone core . Subsequent alkylation (e.g., introducing the butyl group) may require alkyl halides or Mitsunobu conditions. Key steps include:
- Imine formation : Using 2-methoxybenzaldehyde derivatives.
- Cyclization : Prolonged heating (e.g., 72 hours) in non-polar solvents like xylenes .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How is the structural identity of this compound validated post-synthesis?
- Methodology : Multimodal spectroscopic and chromatographic techniques:
- NMR : H and C NMR to confirm the piperidine ring, methoxyphenyl substituents, and carboxylic acid protons .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 333.18 for CHNO) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtained .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure forms of this compound be addressed?
- Methodology :
- Chiral resolution : Use of chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or enzymatic resolution to separate enantiomers .
- Asymmetric catalysis : Employing chiral ligands (e.g., BINOL derivatives) during cyclization to control stereocenters .
- Dynamic kinetic resolution : Adjusting reaction conditions (e.g., temperature, solvent polarity) to favor one isomer during synthesis.
Q. What strategies mitigate regioselectivity issues during functionalization of the piperidine ring?
- Methodology :
- Directing groups : The 2-methoxyphenyl substituent can act as an electron-donating group, directing electrophilic substitution to specific positions on the aromatic ring .
- Protection/deprotection : Temporary protection of the carboxylic acid (e.g., esterification) to prevent unwanted side reactions during alkylation or oxidation .
- Computational modeling : DFT calculations to predict reactive sites and optimize reaction pathways .
Q. How does the 6-oxo group influence the compound’s metabolic stability in biological assays?
- Methodology :
- In vitro studies : Incubate the compound with liver microsomes or hepatocytes to assess oxidation or hydrolysis of the ketone group .
- Isotope labeling : Use C-labeled analogs to track metabolic pathways via LC-MS .
- Structure-activity relationship (SAR) : Compare stability with analogs lacking the 6-oxo group to isolate its contribution .
Data Analysis and Experimental Design
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?
- Methodology :
- Variable temperature NMR : To identify dynamic processes (e.g., rotamers) causing signal splitting .
- 2D NMR techniques : COSY, HSQC, and HMBC to assign overlapping proton and carbon signals .
- Cross-validation : Compare data with structurally similar compounds (e.g., 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid) .
Q. What analytical techniques are optimal for quantifying trace impurities in bulk samples?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
